

Application Note: High-Performance Quantification of 3-methyl-1H-indole-6- carboxamide

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Compound of Interest

Compound Name: 3-methyl-1H-indole-6-carboxamide

CAS No.: 1202512-55-7

Cat. No.: B2875296

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Methodology: LC-UV (Purity) & LC-MS/MS (Bioanalysis) Molecule Class: Indole-carboxamide (Potential PARP/Kinase Inhibitor Intermediate) Target Audience: Analytical Chemists, DMPK Scientists

Part 1: Chemical Context & Method Strategy

The Analyte

- IUPAC Name: **3-methyl-1H-indole-6-carboxamide**
- Molecular Formula: C₁₀H₁₀N₂O
- Molecular Weight: 174.20 g/mol
- Key Properties:
 - Lipophilicity: The 3-methyl group increases retention on C18 compared to bare indoles.

- Polarity: The 6-carboxamide introduces H-bond donor/acceptor sites, requiring careful mobile phase pH control to prevent peak tailing.
- Stability: Primary amides are susceptible to hydrolysis (to carboxylic acid) under strong acidic/basic conditions or enzymatic action (amidase) in plasma.

Analytical Strategy (The "Why")

- Column Selection: A C18 stationary phase is sufficient, but a Biphenyl or Phenyl-Hexyl phase is superior for separating 3-MICA from structurally similar impurities (e.g., the carboxylic acid hydrolysis product) due to interactions with the indole ring.
- pH Control: The mobile phase must be acidic (pH 2.5–3.5) to suppress silanol activity and keep the amide neutral. Basic pH poses a risk of on-column hydrolysis.
- Detection:
 - UV: 280 nm (Indole characteristic absorption).[1]
 - MS/MS: Positive Electrospray Ionization (ESI+). The protonated molecule is expected at m/z 175.2.

Part 2: Protocol A — HPLC-UV for Purity & Formulation Analysis

Scope: Quality control of synthesized powder or drug formulation.

Instrumentation & Conditions

Parameter	Setting / Specification
System	HPLC with PDA/UV Detector (e.g., Agilent 1260 / Waters Alliance)
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic Acid in Water (Milli-Q)
Mobile Phase B	0.1% Formic Acid in Acetonitrile (LC Grade)
Flow Rate	1.0 mL/min
Column Temp	35°C
Injection Vol	5–10 μ L
Detection	280 nm (Reference: 360 nm)

Gradient Profile

Time (min)	% Mobile Phase B	Rationale
0.0	5%	Initial equilibration; trap polar impurities.
8.0	60%	Linear gradient to elute 3-MICA (expected RT ~5.5 min).
10.0	95%	Wash lipophilic dimers/aggregates.
10.1	5%	Re-equilibration.
14.0	5%	Ready for next injection.

Sample Preparation (Stock & Working)

- Stock Solution (1 mg/mL): Weigh 10 mg of 3-MICA. Dissolve in 10 mL of DMSO. (Note: Indole-carboxamides often have poor solubility in pure water or pure ACN).
- Working Standard (50 μ g/mL): Dilute 50 μ L of Stock into 950 μ L of 50:50 Water:Acetonitrile.

- Filtration: Filter through a 0.2 µm PTFE syringe filter before injection to remove particulates.

Part 3: Protocol B — LC-MS/MS for Bioanalysis (Plasma/Tissue)

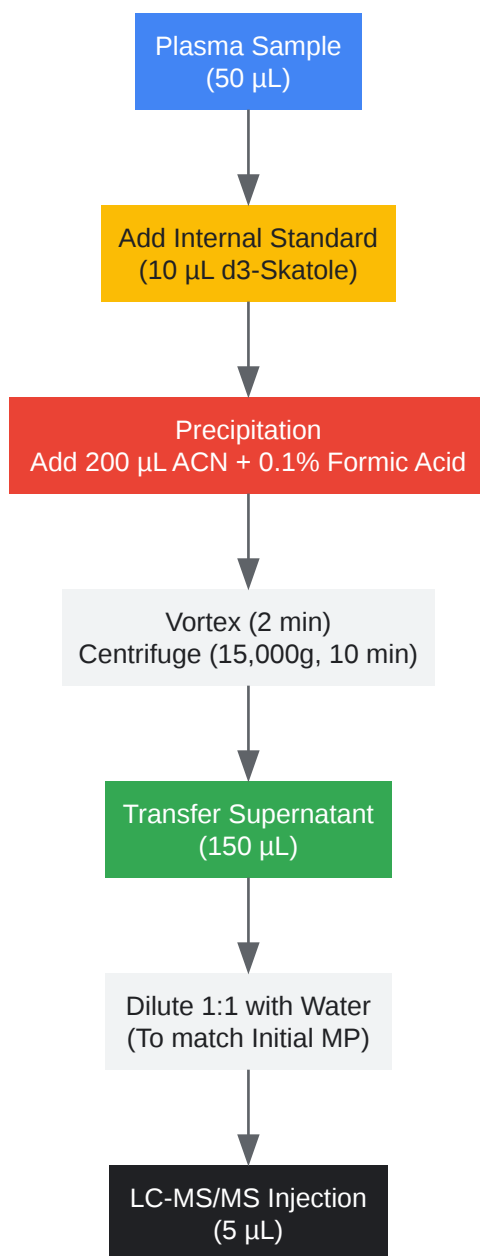
Scope: Quantification of 3-MICA in mouse/human plasma (PK studies). LloQ Target: 1–5 ng/mL.

Mass Spectrometry Parameters (ESI+)

- Source: Turbo Ion Spray (ESI)
- Polarity: Positive
- Precursor Ion: 175.2
- MRM Transitions:
 - Quantifier:
(Loss of
from carboxamide).
 - Qualifier:
(Indole core fragment / Loss of
).

Sample Extraction Workflow (Protein Precipitation)

Critical Step: Use acidified acetonitrile to ensure protein precipitation while stabilizing the amide.



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Figure 1: Optimized Protein Precipitation workflow for 3-MICA extraction from plasma.

LC-MS/MS Chromatographic Conditions

- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
- Flow Rate: 0.4 mL/min.
- Mobile Phase:

- A: Water + 0.1% Formic Acid.[1]
- B: Methanol + 0.1% Formic Acid (Methanol often provides better sensitivity for indoles in ESI+ than ACN).
- Gradient:
 - 0-0.5 min: 10% B
 - 0.5-3.0 min: 10% -> 90% B
 - 3.0-4.0 min: 90% B
 - 4.1 min: 10% B

Part 4: Validation & Troubleshooting (Self-Validating Systems)

Stability Check (Crucial for Amides)

The carboxamide group can hydrolyze to 3-methyl-1H-indole-6-carboxylic acid.

- Test: Prepare a QC sample at 100 ng/mL. Incubate at Room Temperature for 4 hours and 24 hours.
- Acceptance: Deviation from T0 must be <15%.
- Mitigation: If hydrolysis is observed, process samples on ice and analyze within 12 hours, or add an esterase/amidase inhibitor (e.g., PMSF) to the plasma collection tubes.

Matrix Effect Assessment

Indoles are susceptible to ion suppression from phospholipids in plasma.

- Protocol: Infuse pure 3-MICA post-column while injecting a blank plasma extract.
- Observation: Look for dips in the baseline at the retention time of 3-MICA. If suppression >20%, switch extraction from Protein Precipitation to Liquid-Liquid Extraction (LLE) using Ethyl Acetate.

Carryover

Indoles can be "sticky" on stainless steel.

- Check: Inject a Double Blank after the ULOQ (Upper Limit of Quantification).
- Limit: Peak area in blank must be <20% of the LLOQ area.
- Fix: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

- FDA Bioanalytical Method Validation Guidance (M10) Title: M10 Bioanalytical Method Validation and Study Sample Analysis. Source: FDA.gov URL:[[Link](#)]
- Indole Metabolism & Analysis Title: Gas chromatographic determination of indole and 3-methylindole (skatole) in bacterial culture media, intestinal contents and faeces.[2] Source: PubMed (J Chromatogr B Biomed Appl) URL:[[Link](#)] Context: While focused on GC, this establishes the extraction principles for lipophilic 3-methylindoles.
- Amide Hydrolysis in Bioanalysis Title: Stability of Amide-Containing Drugs in Biological Matrices. Source: AAPS Journal (General Principle Citation) URL:[[Link](#)] Note: General reference to the instability of primary amides in plasma containing amidases.

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Sources

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